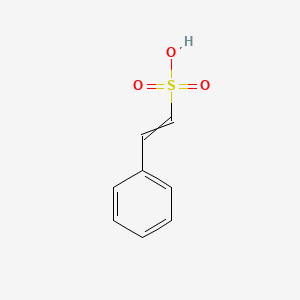

2-Phenylethenesulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2039-45-4 |

|---|---|

Molecular Formula |

C8H8O3S |

Molecular Weight |

184.21 g/mol |

IUPAC Name |

2-phenylethenesulfonic acid |

InChI |

InChI=1S/C8H8O3S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H,9,10,11) |

InChI Key |

AGBXYHCHUYARJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylethenesulfonic Acid and Its Precursors

Established Synthetic Routes to 2-Phenylethenesulfonic Acid

The most common and established method for the preparation of this compound involves the direct sulfonation of styrene (B11656). This electrophilic substitution reaction targets the vinyl group of the styrene molecule.

Reaction Mechanisms in Primary Synthesis

The reaction of styrene with a sulfonating agent, such as sulfur trioxide (SO₃), proceeds through a complex mechanism. researchgate.netresearchgate.net Often, to moderate the high reactivity of sulfur trioxide, it is used as a complex with a Lewis base, like dioxane. researchgate.netdatapdf.com The reaction, typically conducted at low temperatures in a solvent like dichloromethane, is believed to initiate with a [2+2] cycloaddition between the styrene double bond and sulfur trioxide. This step forms a reactive intermediate known as a β-sultone. researchgate.net

Another established route to derivatives of this compound involves the chlorosulfonylation of styrene using agents like sulfuryl chloride, which yields (E)-2-phenylethenesulfonyl chloride. nih.gov This sulfonyl chloride is a key intermediate that can be subsequently hydrolyzed to the sulfonic acid or used to prepare various sulfonamides.

Role of Starting Materials in Synthetic Efficiency

The nature and purity of the starting materials play a crucial role in the efficiency of this compound synthesis.

Styrene and its Derivatives: The substitution pattern on the aromatic ring or the vinyl group of the styrene precursor can significantly influence the reaction rate and the regioselectivity of the sulfonation. Electron-donating groups on the phenyl ring can activate it towards electrophilic attack, potentially leading to side reactions on the ring if conditions are not carefully controlled. Conversely, electron-withdrawing groups can deactivate the system. For instance, the sulfonation of 1-methyl-substituted styrenes leads to the formation of 3-sulfonic acids, a different regioisomer compared to the typical 2-sulfonic acid obtained from styrene. researchgate.net

Sulfonating Agent: The choice of sulfonating agent is critical. While concentrated sulfuric acid can be used, it often leads to charring and lower yields. nih.gov Sulfur trioxide, especially when complexed with dioxane, is a more controlled and efficient reagent. researchgate.netdatapdf.com The molar ratio of the sulfonating agent to the styrene is also a key parameter that needs to be optimized to achieve high conversion and minimize side product formation. aip.org For example, in the sulfonation of polystyrene, the degree of sulfonation is directly related to the concentration of the sulfonating agent and the reaction time. aip.org

| Starting Material | Sulfonating Agent | Key Outcome/Observation | Reference |

| Styrene | Sulfur trioxide-dioxane complex | Formation of a β-sultone intermediate, leading to (E)-2-phenylethene-1-sulfonic acid. | researchgate.net |

| Phenyl-substituted styrenes | Sulfur trioxide | Formation of β-sultones as initial products. | researchgate.net |

| 1-Methyl-substituted styrenes | Sulfur trioxide | Formation of 3-sulfonic acids instead of 2-sulfonic acids. | researchgate.net |

| Polystyrene | Sulfuric acid | Degree of sulfonation is dependent on reaction time and temperature. | aip.org |

Novel Approaches and Advancements in this compound Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of sulfonic acids, including this compound and its derivatives.

Investigation of Catalytic Methods in Synthesis

Catalytic approaches offer the potential for milder reaction conditions, higher selectivity, and improved atom economy. Several novel catalytic systems are being explored for sulfonation and related reactions.

Molybdooxaziridine Catalysis: A novel method for the sulfonation of alkenes, including styrenes, utilizes a molybdooxaziridine catalyst. This system promotes the reaction with high yields and stereoselectivities for a variety of substituted styrenes. d-nb.info

Photocatalysis: Photocatalytic methods are emerging as a powerful tool in organic synthesis. A photocatalytic three-component sulfonyl peroxidation of alkenes has been reported, which allows for the synthesis of β-peroxyl sulfones under mild, metal-free conditions. acs.org Another approach involves a catalyst-free photoinduced radical sulfonylation/cyclization of unactivated alkenes. rsc.org

Silica-Supported Catalysts: The use of solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) and potassium bisulfate (SiO₂/KHSO₄), offers advantages in terms of reusability and ease of separation. These catalysts have been successfully employed for the sulfonation of aromatic compounds using sodium bisulfite. ajgreenchem.com

| Catalytic Method | Catalyst | Substrate | Key Advantage | Reference |

| Molybdooxaziridine Catalysis | MoO₂Dipic | Substituted Styrenes | High yield and stereoselectivity. | d-nb.info |

| Photocatalysis | (Not specified, metal-free) | Alkenes | Mild reaction conditions, metal-free. | acs.org |

| Silica-Supported Catalysis | SiO₂/HClO₄, SiO₂/KHSO₄ | Aromatic Compounds | Reusable, green catalyst. | ajgreenchem.com |

Exploration of Green Chemistry Principles in Synthetic Strategies

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes to this compound and related compounds.

Solvent-Free Synthesis: A significant advancement is the development of solvent-free photopolymerization methods for producing cation-exchange membranes from tertrabutylammonium styrene sulfonate. acs.orgacs.org This approach eliminates the use of hazardous organic solvents.

Biocatalysis: Biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis. Arylsulfate sulfotransferases have been identified and used for the sulfation of a range of aromatic and aliphatic alcohols under mild conditions. nih.govnih.gov While not directly applied to this compound, this demonstrates the potential of enzymatic approaches for sulfonation reactions.

Use of Greener Reagents: The use of sodium bisulfite as a sulfur source in combination with reusable solid acid catalysts represents a greener alternative to harsh sulfonating agents like oleum (B3057394) or chlorosulfonic acid. ajgreenchem.com

Preparation of Key Intermediates and Analogues

The synthesis of key intermediates and analogues of this compound is crucial for expanding its applications in materials science and medicinal chemistry.

A primary intermediate is (E)-2-phenylethenesulfonyl chloride . It is typically synthesized via the chlorosulfonylation of styrene with reagents such as sulfuryl chloride. nih.gov This sulfonyl chloride serves as a versatile precursor for the synthesis of various sulfonamides.

2-Phenylethenesulfonamides are important analogues. For instance, (E)-N-Aryl-2-arylethenesulfonamides can be prepared by condensing anilines with 2-arylethenesulfonyl chlorides in the presence of a base like triethylamine. nih.gov

The synthesis of substituted analogues is also of interest. For example, the reaction of alkenesulfonyl chlorides with olefins catalyzed by ruthenium(II)-phosphine complexes can produce a variety of substituted 1,3-dienes, which can be seen as extended analogues. ascelibrary.org

| Compound Type | Precursor | Reagent/Catalyst | Synthetic Method | Reference |

| (E)-2-Phenylethenesulfonyl chloride | Styrene | Sulfuryl chloride | Chlorosulfonylation | nih.gov |

| (E)-N-Aryl-2-arylethenesulfonamides | 2-Arylethenesulfonyl chlorides, Anilines | Triethylamine | Condensation | nih.gov |

| Substituted 1,3-dienes | Alkenesulfonyl chlorides, Olefins | Ruthenium(II)-phosphine complex | Catalytic cross-coupling | ascelibrary.org |

Chemical Reactivity and Transformation Mechanisms of 2 Phenylethenesulfonic Acid

Electrophilic and Nucleophilic Additions to the Ethene Moiety

The carbon-carbon double bond in 2-phenylethenesulfonic acid is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of functionalized products. The regioselectivity of these additions is governed by the electronic effects of the phenyl and sulfonic acid groups.

Mechanistic Investigations of Addition Reactions

Electrophilic Addition: The ethene double bond, being an area of high electron density, is prone to attack by electrophiles. savemyexams.com In the case of this compound, the addition of electrophiles like hydrogen halides (HX) is expected to follow Markovnikov's rule. The reaction is initiated by the attack of the π electrons of the double bond on the electrophile (e.g., the proton from HBr), leading to the formation of a carbocation intermediate. libretexts.orgchemguide.co.uk The stability of this carbocation determines the regiochemical outcome. Two possible carbocations can be formed. The formation of the more stable carbocation, a secondary carbocation benzylic to the phenyl group, is favored due to resonance stabilization. Subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation yields the final product. libretexts.orgchemguide.co.uk The presence of a strong acid catalyst is often necessary for the addition of weak electrophiles like water. savemyexams.comchemistrysteps.com In some cases, carbocation rearrangements can occur to form more stable intermediates, leading to rearranged products. pressbooks.pub

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the double bond of this compound can be facilitated, particularly under photocatalytic conditions. beilstein-journals.org The regioselectivity of these additions can be controlled by the choice of photocatalyst. For instance, the use of specific photocatalysts can lead to either Markovnikov or anti-Markovnikov addition of alcohols to styrenic compounds. beilstein-journals.org

Functionalization Strategies through Double Bond Reactions

The reactivity of the double bond provides a powerful tool for the functionalization of this compound. A key strategy involves the reaction with ylides to form cyclopropane (B1198618) derivatives. For example, the reaction of dimethylsulfonium methylide with trans-2-phenylethenesulfonate esters and amides results in the formation of the corresponding trans-2-phenyl-1-cyclopropanesulfonic acid esters and amides. acs.org

| Reactant | Reagent | Product | Reference |

| trans-2-Phenylethenesulfonate ester | Dimethylsulfonium methylide | trans-2-Phenyl-1-cyclopropanesulfonate ester | acs.org |

| trans-2-Phenylethenesulfonamide | Dimethylsulfonium methylide | trans-2-Phenyl-1-cyclopropanesulfonamide | acs.org |

Transformations Involving the Sulfonic Acid Group

The sulfonic acid group is a key site for the chemical modification of this compound, allowing for the synthesis of a wide array of derivatives.

Derivatization to Sulfonate Esters and Sulfonamides

Sulfonate Esters: this compound can be converted to its corresponding sulfonate esters through esterification with alcohols. wikipedia.orglibretexts.org This reaction is typically carried out by first converting the sulfonic acid to a more reactive species, such as a sulfonyl chloride, followed by reaction with an alcohol. wikipedia.org Another approach involves the nucleophilic substitution reaction between a salt of the sulfonic acid, such as silver(I) 4-styrenesulfonate, and an alkyl halide. acs.org These esterification reactions are valuable for introducing a variety of organic groups, thereby modifying the physical and chemical properties of the parent compound. nih.govorganic-chemistry.orgfrontiersin.org

Sulfonamides: The synthesis of 2-phenylethenesulfonamides is another important transformation. These compounds can be prepared by reacting 2-phenylethenesulfonyl chloride with primary or secondary amines. nih.gov For instance, the reaction of 2-phenylethenesulfonamide (B13091328) with 4-(3-phenylpropyl)piperidinocarbonyl chloride in the presence of potassium carbonate yields N-(4-[3-Phenylpropyl]piperidinocarbonyl)-2-phenylethenesulfonamide. prepchem.com The synthesis of various N-aryl-2-arylethenesulfonamide analogues has also been reported through the Knoevenagel condensation of arylsulfamoylacetic acids with aromatic aldehydes. nih.gov

| Derivative | Synthetic Method | Starting Materials | Reference |

| Sulfonate Ester | Nucleophilic substitution | Silver(I) 4-styrenesulfonate, Alkyl halide | acs.org |

| Sulfonate Ester | Alcoholysis of sulfonyl chloride | 2-Phenylethenesulfonyl chloride, Alcohol | wikipedia.org |

| Sulfonamide | Reaction with amines | 2-Phenylethenesulfonyl chloride, Amine | nih.gov |

| Substituted Sulfonamide | Reaction of sulfonamide with acyl chloride | 2-Phenylethenesulfonamide, Acyl chloride | prepchem.com |

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

As a strong acid, this compound can act as a catalyst in various organic reactions, such as esterifications and aldol (B89426) reactions. wikipedia.orgorgosolver.commasterorganicchemistry.com The catalytic activity stems from its ability to donate a proton, thereby activating electrophiles. wikipedia.orgsaskoer.ca For example, in acid-catalyzed reactions of carbonyl compounds, the proton from the sulfonic acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack. orgosolver.comsaskoer.ca

The proton of the sulfonic acid group is not static and can be transferred to other molecules. The mechanism of this proton transfer is crucial in understanding its role in various applications, such as in proton exchange membranes for fuel cells. frontiersin.orgdntb.gov.uarsc.orgrsc.org Theoretical studies on model systems suggest that proton transfer at sulfonic acid groups can occur through various mechanisms, including direct and indirect pathways involving the formation of proton defects and transition states. rsc.org The presence of water molecules can facilitate this proton transfer through the formation of hydronium ions and dynamic hydrogen-bonded networks. frontiersin.orgrsc.org The Grotthuss mechanism, involving the hopping of protons from one site to another, is often invoked to explain proton conductance in materials containing sulfonic acid groups. frontiersin.org

Oxidation and Reduction Pathways

The ethene and phenyl moieties of this compound are susceptible to oxidation and reduction, leading to a variety of transformed products. Information regarding specific oxidation and reduction pathways for this compound itself is limited in the provided search results. However, general reactions of the functional groups can be inferred.

Oxidation: The double bond can be cleaved under strong oxidizing conditions, such as ozonolysis, to yield benzaldehyde (B42025) and a sulfonic acid-containing fragment. Milder oxidation could potentially lead to the formation of an epoxide or a diol.

Reduction: Catalytic hydrogenation of the ethene double bond would yield 2-phenylethanesulfonic acid. Under more vigorous conditions, the phenyl group could also be reduced to a cyclohexyl ring. The use of specific reducing agents like sodium sulfite (B76179) has been mentioned in the context of polymer dispersions containing related sulfonic acids. google.ps

Polymerization Studies of 2 Phenylethenesulfonic Acid

Radical Polymerization of 2-Phenylethenesulfonic Acid

Radical polymerization is a versatile and widely used method for a variety of vinyl monomers. wikipedia.org It proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org For monomers like styrenesulfonic acids, this method offers a direct route to high molecular weight polymers.

While specific kinetic data for the radical polymerization of this compound is not extensively documented in publicly available literature, the kinetics can be understood by analogy to similar monomers. The rate of polymerization (Rp) in radical polymerization is generally described by the following equation:

Rp = kp[M][M•]

where:

kp is the rate constant for propagation

[M] is the monomer concentration

[M•] is the concentration of growing polymer radicals

The steady-state concentration of radical chains is determined by the balance between the rates of initiation and termination. For many radical polymerizations, the rate of polymerization is proportional to the square root of the initiator concentration and to the first power of the monomer concentration. youtube.com

Kinetic studies on the radical polymerization of N-vinyl-2-pyrrolidone in the presence of mercapto acids have shown that the kinetic order with respect to the monomer is close to unity at low conversion. nih.gov In the case of dimethacrylate polymerization for bone cements, an auto-acceleration effect is often observed, where the polymerization rate increases significantly as the reaction proceeds due to a decrease in the termination rate in the increasingly viscous medium. mdpi.com Similar phenomena could be anticipated in the polymerization of this compound, particularly in concentrated solutions or bulk polymerization.

Thermal Initiators , such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), decompose upon heating to generate radicals. The rate of decomposition is temperature-dependent, allowing for control over the initiation rate by adjusting the reaction temperature. For instance, in the synthesis of poly(p-phenyl styrenesulfonate) via Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization, a copper bromide/ligand complex is used in conjunction with an initiator at elevated temperatures (e.g., 110 °C). nih.gov

Redox Initiators consist of an oxidizing agent and a reducing agent, which generate radicals at lower temperatures than thermal initiators. upb.ro This is particularly advantageous for the polymerization of thermally sensitive monomers or for reactions in aqueous media. A common redox pair is ammonium (B1175870) persulfate (oxidant) and sodium metabisulfite (B1197395) (reducing agent). upb.ro Studies on the synthesis of acidic multifunctional nanoparticles have shown that the type of redox system (e.g., ammonium persulfate/tetramethylethylenediamine vs. ammonium persulfate/sodium bisulfite) can significantly impact the polymerization rate and the incorporation of acidic monomers. bme.hu The concentration of the initiator also has a marked effect; for example, in the synthesis of thermosensitive microparticles, increasing the initiator concentration leads to a faster polymerization rate. mdpi.comnih.gov

A patent for the polymerization of styrene (B11656) sulfonic acid describes a unique initiation method where the dry monomer is partially oxygenated, and this "oxygenation-produced polymerization initiator" allows for autogenous polymerization upon dissolution in water in an oxygen-free environment. google.com

The following table summarizes various initiator systems used in the radical polymerization of sulfonic acid-containing monomers.

| Initiator System | Monomer(s) | Polymerization Type | Key Findings |

| AIBN | n-butyl 4-styrenesulfonate | RAFT Polymerization | Synthesis of a homopolymer with a narrow molecular weight distribution was achieved. acs.org |

| Potassium metabisulfite, Ammonium persulfate, Sodium persulfate | 4-styrenesulfonic acid sodium salt, 4-vinylpyridine (B31050) | Free Radical Copolymerization | Sodium persulfate was found to be the most suitable initiator for this copolymerization. upb.ro |

| Potassium persulfate (KPS) | Acrylamide, 2-acrylamido-2-methyl-1-propanesulfonic acid | Surfactant-Free Precipitation Polymerization | Initiator concentration influenced the particle size and lower critical solution temperature of the resulting microparticles. nih.gov |

| Gaseous Oxygen | Styrene sulfonic acid | Autogenous Polymerization | A partially oxygenated monomer could initiate polymerization without the need for traditional catalysts. google.com |

The microstructure of poly(this compound) refers to the arrangement of monomer units along the polymer chain. In the radical polymerization of vinyl monomers, head-to-tail addition is the predominant mode of propagation, leading to a regular 1,3-substitution pattern.

The stereochemistry of the polymer chain is determined by the relative configuration of the chiral centers formed at the tertiary carbon atoms of the backbone. The tacticity of the polymer (isotactic, syndiotactic, or atactic) depends on the stereochemical placement of the pendant groups. For radical polymerizations, the stereochemistry is influenced by the interactions between the terminal radical and the incoming monomer. wikipedia.org Generally, free radical polymerization is not highly stereospecific, often resulting in atactic polymers, which are amorphous in nature.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are essential for elucidating the microstructure and molecular weight distribution of the polymer. For example, in the synthesis of a cross-linked poly(4-styrenesulfonic acid), NMR was used to confirm the structure, and SEC (also known as Gel Permeation Chromatography or GPC) was used to determine the number average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the uncross-linked precursor. acs.org A narrow molecular weight distribution (Mw/Mn close to 1) is indicative of a controlled polymerization process. acs.org

Anionic Polymerization Methodologies

Anionic polymerization is a chain-growth polymerization initiated by a nucleophilic species. It is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization. This method is suitable for vinyl monomers with electron-withdrawing substituents that can stabilize the propagating anionic center.

Direct anionic polymerization of this compound is challenging due to the acidic proton of the sulfonic acid group, which would terminate the anionic chain carrier. Therefore, a protection strategy is typically employed. This involves polymerizing a styrenic monomer with a protected sulfonate group, followed by deprotection to yield the polysulfonic acid. One approach is the anionic polymerization of styrenesulfonate esters. google.com

Alternatively, polystyrene can be synthesized via anionic living polymerization, followed by a post-polymerization sulfonation reaction to introduce the sulfonic acid groups onto the phenyl rings. polymersource.ca This method allows for excellent control over the molecular weight and architecture of the polystyrene precursor. The sulfonation is typically carried out using a sulfonating agent, and spectroscopic analysis can confirm the degree and position of sulfonation, which is predominantly at the para position for polystyrene. polymersource.ca

Cationic Polymerization Investigations

Cationic polymerization proceeds through a propagating carbocationic active center and is suitable for vinyl monomers with electron-donating substituents that can stabilize the positive charge. Styrene and its derivatives are classic examples of monomers that can undergo cationic polymerization. acs.org

Similar to anionic polymerization, the direct cationic polymerization of this compound is problematic. The sulfonic acid group is strongly electron-withdrawing, which destabilizes the adjacent carbocation, making propagation difficult. Furthermore, the nucleophilic counter-ion from the initiator can react with the propagating center.

However, studies on the cationic polymerization of styrene itself can provide insights. For instance, the polymerization of styrene initiated by trifluoromethanesulfonic acid has been investigated to determine the rate constants of the elementary steps. acs.org It is conceivable that a protected form of this compound, where the deactivating effect of the sulfonic acid group is masked, could be polymerized cationically.

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers is a powerful strategy to tailor the properties of the final polymer for specific applications. By incorporating different comonomers, properties such as hydrophilicity, charge density, mechanical strength, and solubility can be finely tuned.

Free-radical polymerization is a common method for synthesizing such copolymers. For example, copolymers of acrylic acid and 2-acrylamido-2-methylpropane sulfonic acid (AMPS) are prepared via radical polymerization for use as scale inhibitors and dispersants in industrial water treatment. atamankimya.com The incorporation of the sulfonic acid monomer enhances the polymer's tolerance to high calcium concentrations. atamankimya.com

In another study, copolymers of 4-styrenesulfonic acid sodium salt and 4-vinylpyridine were synthesized via free-radical polymerization using different initiators to create materials for proton exchange membranes in fuel cells. upb.ro The composition of the final copolymer was found to be dependent on the choice of initiator. upb.ro

Patents describe copolymers based on sulfonic acid-containing monomers, N-vinylamides, and bifunctional vinyl ethers for use as water retention agents and thixotropic agents in cement and gypsum-based systems. google.com These examples highlight the versatility of incorporating sulfonic acid-containing monomers, including potentially this compound, into copolymer structures to achieve desired functionalities.

Synthesis of Random Copolymers

Random copolymers featuring this compound units are synthesized to statistically incorporate its properties, such as hydrophilicity and ionic conductivity, along a polymer chain. The distribution of the monomers is irregular and depends on the reactivity ratios of the comonomers.

One of the primary methods for creating these copolymers is free-radical polymerization . This technique is widely used for its tolerance to various functional groups. In a typical process, this compound (or its salt form, sodium 2-phenylethenesulfonate) is polymerized with another vinyl monomer in an aqueous solution. google.com A redox initiator system, such as persulfate and a reducing agent, is often employed to generate radicals at lower temperatures. google.com For example, random copolymers of itaconic acid and sodium alkenyl sulfonates have been successfully synthesized using a redox initiator at an acidic pH. google.com

Another significant method is condensation polymerization . This is particularly relevant for producing poly(arylene ether sulfone)s where a sulfonated monomer is incorporated to enhance properties like proton conductivity for fuel cell membranes. frontiersin.org In this approach, a disulfonated monomer, which could be structurally related to this compound, is reacted with other monomers, such as biphenols, via a nucleophilic aromatic substitution reaction. frontiersin.org The stoichiometry of the reactants is crucial for achieving high molecular weights. The process often involves high temperatures and aprotic polar solvents to facilitate the reaction and keep the growing polymer in solution. mdpi.com

The characterization of these random copolymers is essential to confirm their structure and composition. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the molar ratio of the incorporated monomers. mdpi.com The random distribution of the monomer units along the polymer chain is a key feature of these materials. mdpi.comaps.org

Table 1: Synthesis Methods for Random Copolymers

| Polymerization Method | Typical Monomers | Initiator/Catalyst System | Common Solvents | Key Characteristics |

|---|---|---|---|---|

| Free-Radical Polymerization | This compound, Itaconic acid, Sodium alkenyl sulfonates | Redox initiators (e.g., Ammonium persulfate/sodium bisulfite) | Water | Statistical monomer distribution, often used for water-soluble polymers. google.com |

| Condensation Polymerization | Disulfonated monomers, Dihydroxyaryl compounds, Dihaloaryl sulfones | Base catalyst (e.g., Potassium carbonate) | Aprotic polar solvents (e.g., NMP, DMAc) | Step-growth mechanism, precise control over stoichiometry needed. frontiersin.orgmdpi.com |

Preparation of Block Copolymers

Block copolymers containing this compound segments possess distinct blocks of repeating monomer units, leading to microphase separation and the formation of ordered nanostructures. nih.govnih.gov These materials are synthesized using controlled/living polymerization techniques that allow for the sequential addition of different monomers. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile method for creating well-defined block copolymers with a low polydispersity index. rsc.orguni-hannover.de The synthesis involves a chain transfer agent (RAFT agent) to mediate the polymerization. A first block is synthesized, and then the second monomer is added to grow the second block from the active chain end. rsc.org For incorporating this compound, a hydrophilic block of this monomer can be grown from a pre-synthesized hydrophobic block, or vice-versa. mdpi.com

Atom Transfer Radical Polymerization (ATRP) is another powerful technique. nih.gov It uses a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chain. nih.gov This allows for the synthesis of block copolymers with controlled molecular weights and architectures. For instance, a polystyrene block can be synthesized first, followed by the polymerization of a protected styrenesulfonic acid monomer to form the second block. Subsequent deprotection yields the desired sulfonated block copolymer.

An alternative strategy for preparing sulfonated block copolymers, particularly those with polystyrene blocks, is through post-polymerization modification . mdpi.com In this approach, a well-defined block copolymer, such as polystyrene-b-polybutadiene, is first synthesized using living anionic polymerization. Subsequently, the polystyrene block is selectively sulfonated using a sulfonating agent like acetyl sulfate. mdpi.com This method avoids the direct polymerization of the often-challenging sulfonated monomer.

Table 2: Techniques for Block Copolymer Synthesis

| Technique | Mechanism | Advantages | Example System |

|---|---|---|---|

| RAFT Polymerization | Reversible deactivation of growing chains via a chain transfer agent. rsc.org | Tolerant to a wide range of monomers and functional groups; controlled molecular weight. rsc.org | Synthesis of poly(styrene)-b-poly(this compound). |

| ATRP | Reversible activation/deactivation by a transition metal catalyst. nih.gov | Well-defined polymers with narrow molecular weight distributions. nih.gov | Growing a poly(this compound) block from a macroinitiator. |

| Anionic Polymerization & Post-Sulfonation | Sequential monomer addition followed by chemical modification. mdpi.com | Precise control over block length and architecture; avoids direct polymerization of sulfonated monomers. mdpi.com | Sulfonation of a pre-formed polystyrene block in a copolymer. mdpi.com |

Graft Copolymerization Techniques

Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. Grafting this compound onto a polymer backbone can be used to impart properties such as hydrophilicity, flame retardancy, or ion-exchange capabilities. google.com There are three main strategies for synthesizing graft copolymers: "grafting from," "grafting to," and "grafting through." researchgate.net

The "grafting from" approach involves initiating the polymerization of the side chains (grafts) directly from active sites created on the main polymer backbone. researchgate.net For example, a polymer backbone can be treated to generate free-radical sites, which then initiate the polymerization of this compound monomers. nih.gov This method typically leads to a high graft density.

In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to a polymer backbone with complementary functional groups. researchgate.netnih.gov For instance, a poly(this compound) chain with a reactive end group could be coupled to a functionalized backbone polymer.

The "grafting through" technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. researchgate.net In this case, a poly(this compound) chain with a vinyl end group could be copolymerized with other monomers to form a graft copolymer.

A specific example is the grafting of monomers onto tannin, where this compound can be included as an anionic monomer in the graft chains. google.com This is often achieved through free-radical polymerization initiated in the presence of the tannin backbone. google.com

Derivatives and Analogues of 2 Phenylethenesulfonic Acid in Academic Research

Synthesis and Characterization of Substituted 2-Phenylethenesulfonic Acid Derivatives

The synthesis of substituted derivatives of this compound is a key area of research, allowing for the fine-tuning of the molecule's steric and electronic properties. A common strategy involves the use of appropriately substituted starting materials. For instance, derivatives can be prepared from substituted benzaldehydes or acetophenones, leading to a variety of functionalized analogues.

One notable area of research has been the synthesis of N-substituted sulfonamides derived from a phenylethylsulfonamide backbone. In one study, a series of thirty-eight 2-substituted phenyl-2-oxo-, 2-hydroxy-, and 2-acyloxyethylsulfonamides were synthesized and characterized. mdpi.com The synthesis began with the reaction of a substituted acetophenone (B1666503) with a sulfonamide, followed by further functional group modifications. The structures of these novel compounds were rigorously confirmed using infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and elemental analysis. mdpi.com

The characterization data is crucial for confirming the identity and purity of the synthesized compounds. For example, in the IR spectrum of 2-hydroxyethylsulfonamides, the appearance of a broad stretching vibration around 3400 cm⁻¹ and the disappearance of the carbonyl peak at ~1680 cm⁻¹ confirms the reduction of the ketone. mdpi.com Similarly, ¹H-NMR spectroscopy provides detailed information about the molecular structure, such as the chemical shifts and coupling constants of protons, which helps in assigning the correct stereochemistry and conformation of the molecule. mdpi.com

Table 1: Characterization Data for Selected Substituted Phenylethylsulfonamide Derivatives mdpi.com

| Compound ID | Systematic Name | Yield (%) | M.p. (°C) | IR (KBr) ν_max (cm⁻¹) | ¹H-NMR (400 MHz), δ (ppm) |

| III-4 | N-(2-Trifluoromethyl-4-chlorophenyl)-2-(3-fluorophenyl)-2-oxoethylsulfonamide | 81.5 | 109–111 | 3342, 1687, 1311, 1122 | 4.72 (s, 2H, CH₂), 7.25 (s, 1H, NH), 7.35–7.77 (m, 7H, Ar-H) |

| III-15 | N-(2-Trifluoromethyl-4-chlorophenyl)-2-(2-chloro-3-fluorophenyl)-2-oxoethylsulfonamide | 72.8 | 115–117 | 3309, 1730, 1338, 1122 | 4.53 (s, 2H, CH₂), 7.15 (s, 1H, NH), 7.22–7.78 (m, 6H, Ar-H) |

| IV-2 | N-(2-Trifluoromethyl-4-chlorophenyl)-2-(3-fluorophenyl)-2-hydroxyethylsulfonamide | 88.6 | 78–80 | 3241, 1368, 1316, 1134 | 3.12 (s, 1H, OH), 3.36–3.54 (m, 2H, CH₂), 5.35 (d, 1H, CH), 6.96–7.79 (m, 8H, Ar-H + NH) |

Functional Group Interconversions on the Phenylethenesulfonic Acid Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach is widely applied to the this compound scaffold to generate a diverse library of compounds from a common intermediate.

The sulfonic acid moiety is a prime target for FGI. It can be readily converted into more reactive intermediates like sulfonyl chlorides. These sulfonyl chlorides can then react with a wide range of nucleophiles, such as amines or alcohols, to form sulfonamides and sulfonate esters, respectively. vanderbilt.edumit.edu This is a powerful method for introducing a variety of substituents onto the sulfur atom.

The alkene double bond also offers opportunities for transformation. Common reactions include:

Reduction: The double bond can be hydrogenated to form the corresponding saturated phenylethanesulfonic acid derivative. Reagents like hydrogen gas with a palladium catalyst (H₂/Pd-C) are typically used for this purpose. imperial.ac.uk

Epoxidation: The alkene can be converted into an epoxide using peracids like meta-chloroperbenzoic acid (mCPBA). This reaction is stereospecific and introduces a reactive three-membered ring that can be opened by various nucleophiles to create 1,2-difunctionalized products. imperial.ac.uk

Dihydroxylation: The double bond can be converted into a 1,2-diol (a vicinal diol) using reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This adds two hydroxyl groups across the double bond. imperial.ac.uk

Furthermore, the phenyl ring can undergo electrophilic aromatic substitution, allowing for the introduction of functional groups like nitro (-NO₂) or halogen (-Br, -Cl) groups, provided the reaction conditions are compatible with the sulfonic acid and alkene moieties.

Table 2: Examples of Plausible Functional Group Interconversions for this compound

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Sulfonic Acid (R-SO₃H) | Thionyl chloride (SOCl₂) or PCl₅ | Sulfonyl Chloride (R-SO₂Cl) |

| Sulfonyl Chloride (R-SO₂Cl) | Amine (R'NH₂) | Sulfonamide (R-SO₂NHR') |

| Alkene (C=C) | H₂, Pd/C | Alkane (C-C) |

| Alkene (C=C) | mCPBA | Epoxide |

| Alkene (C=C) | OsO₄, then NaHSO₃ | cis-Diol |

| Ketone (on a derivative) | Sodium borohydride (B1222165) (NaBH₄) | Alcohol |

Cyclopropanesulfonic Acid Derivatives from this compound Precursors

The synthesis of cyclopropane (B1198618) rings is of significant interest in medicinal chemistry due to the unique conformational constraints and metabolic stability they can impart to a molecule. The double bond of this compound and its derivatives serves as a handle for cyclopropanation reactions.

Research has demonstrated the synthesis of cyclopropanesulfonic acid derivatives, indicating that the transformation of an alkene precursor is a viable route. researchgate.net A common method for cyclopropanation is the Simmons-Smith reaction, which typically involves the use of diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). This reagent generates a carbenoid species that adds across the double bond to form the cyclopropane ring.

Another approach involves carbene addition from diazo compounds, often catalyzed by transition metals like rhodium or copper. For example, reacting a phenylethene derivative with ethyl diazoacetate in the presence of a catalyst can yield a cyclopropanecarboxylate, which could then be further modified. The synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, for instance, highlights the successful construction of aryl-substituted cyclopropane systems from alkene-containing precursors, a strategy applicable to the phenylethenesulfonic acid scaffold. nih.gov The presence of both this compound and cyclopropanesulfonic acid in patent literature further suggests a synthetic linkage or analogous application between these structures. google.comgoogle.com

Analogues with Modified Aromatic or Alkenyl Moieties

Creating analogues of this compound by modifying the aromatic or alkenyl portions of the molecule is another important research direction.

Modified Aromatic Moieties: The phenyl group can be replaced with other aromatic or heteroaromatic systems to explore the impact of different electronic and steric profiles. For example, starting with naphthaldehyde instead of benzaldehyde (B42025) would lead to 2-(naphthalen-yl)ethenesulfonic acid. Similarly, using pyridinecarboxaldehyde could yield 2-(pyridin-yl)ethenesulfonic acid, introducing a basic nitrogen atom into the aromatic ring. The synthesis of various N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives demonstrates the feasibility of incorporating diverse aromatic and heterocyclic scaffolds in related structures. mdpi.com

Advanced Research Applications in Materials Science

Development of Conductive Polymers and Organic Electronics

The integration of 2-phenylethenesulfonic acid, primarily in its polymerized form as poly(styrenesulfonic acid) (PSS), has been a transformative step in the field of conductive polymers. Its most notable application is in conjunction with poly(3,4-ethylenedioxythiophene) (PEDOT), forming the widely used aqueous dispersion PEDOT:PSS.

Integration into Poly(3,4-ethylenedioxythiophene)-Poly(styrenesulfonate) (PEDOT:PSS) Systems

In the PEDOT:PSS system, PSS serves multiple critical functions. During the oxidative polymerization of the 3,4-ethylenedioxythiophene (B145204) (EDOT) monomer, the negatively charged sulfonate groups of PSS act as charge-balancing counter-ions for the positively charged (doped) PEDOT chains. acs.org This interaction is fundamental to the formation of a stable, water-dispersible complex. PSS acts as a water-soluble template and steric stabilizer, preventing the insoluble PEDOT chains from aggregating and precipitating from the solution. acs.orgmdpi.com The resulting material is a supramolecular assembly, often described as a core-shell structure where conductive PEDOT-rich cores are surrounded by an insulating, hydrophilic PSS shell. This structure allows for the formation of transparent, conductive thin films from an aqueous solution, a significant advantage for large-scale and flexible electronics manufacturing.

Impact on Electrical Conductivity and Stability of Materials

While essential for processability, the insulating PSS component in pristine PEDOT:PSS films can limit electrical conductivity by creating barriers to charge hopping between the conductive PEDOT chains. acs.org Research has extensively focused on post-treatment methods to overcome this limitation. Treatment with polar organic solvents (such as ethylene (B1197577) glycol or dimethyl sulfoxide) or acids (like formic acid or sulfuric acid) dramatically enhances conductivity by orders of magnitude. acs.orgmdpi.comrsc.org

The mechanism for this enhancement involves the screening of the Coulombic interaction between the PEDOT and PSS chains, inducing a phase separation and a conformational change in the PEDOT chains from a coiled to a more linear, extended-coil structure. acs.org This rearrangement facilitates more efficient charge transport. For instance, treatment with ethylene glycol can increase the conductivity of PEDOT:PSS blends to over 400 S cm⁻¹. mdpi.com Similarly, formic acid treatment has been shown to boost conductivity by up to four orders of magnitude. researchgate.net These treatments not only improve conductivity but can also enhance the material's stability. Studies have shown that acid-treated films can maintain a significantly higher percentage of their initial conductivity over time in ambient conditions compared to untreated films. researchgate.net

| Material/Treatment | Conductivity (S cm⁻¹) | Reference |

|---|---|---|

| Pristine PEDOT:PSS | ~0.1 - 1 | acs.org |

| PEDOT:PSS/PUS1 Blend (80 wt% PH1000) + Ethylene Glycol | 438 | mdpi.com |

| PEDOT:PSS + Formic Acid (26M) | 2050 | researchgate.net |

| PEDOT:PSS + Diethylene Glycol | >100 (increase of 3 orders of magnitude) | acs.org |

Advanced Membrane Technologies

The sulfonic acid functional group inherent to this compound is the cornerstone of its application in advanced membrane technologies, particularly for proton and ion exchange.

Proton Exchange Membranes (PEMs) for Fuel Cells

Proton exchange membranes are the central component of polymer electrolyte membrane fuel cells (PEMFCs), where they facilitate the transport of protons from the anode to the cathode while preventing fuel crossover. researchgate.net Poly(styrene sulfonic acid) (PSSA) and its copolymers are extensively investigated as materials for PEMs due to the high proton conductivity imparted by the sulfonic acid groups. researchgate.netmdpi.com These acidic moieties, in the presence of water, can readily donate their protons (H⁺), which then move through a network of water molecules within the membrane.

The performance of PSSA-based membranes is closely tied to their ion exchange capacity (IEC), which is a measure of the density of sulfonic acid groups. researchgate.net A higher IEC generally leads to higher proton conductivity but can also result in excessive water uptake and swelling, which compromises the mechanical stability of the membrane. researchgate.net Researchers have developed various strategies to optimize this balance, such as creating block copolymers like sulfonated polystyrene-b-polyisobutylene-b-polystyrene (SSIBS). acs.org These materials can self-assemble into nanostructures with distinct hydrophilic (sulfonated polystyrene) and hydrophobic (polyisobutylene) domains, creating well-defined proton transport channels while maintaining structural integrity. Optimized membranes of this type have demonstrated performance in direct methanol (B129727) fuel cells (DMFCs) that is comparable to the industry-standard Nafion 117 membrane. acs.org

| Membrane Material | Proton Conductivity (mS cm⁻¹) | IEC (meq g⁻¹) | Peak Power Density (mW cm⁻²) | Reference |

|---|---|---|---|---|

| CA@P(SSA)5 Grafted Membrane | 4.77 | N/A | 24.6 | mdpi.com |

| Sulfonated Polystyrene (crosslinked with glutaraldehyde) | 10.0 (@ 25°C) | N/A | 68 | mdpi.com |

| SSIBS-3160–13.4 | N/A | ~1.6 | 32.24 | acs.org |

| Nafion 117 (for comparison) | N/A | ~0.9 | 35.56 | acs.org |

| SPS-PE-MIL-53 (0.25% wt MOF) | ~0.012 (@ 80°C) | N/A | 17.04 |

Ion-Exchange Materials and Their Performance Characteristics

Beyond fuel cells, the polymer of this compound is a foundational material for strong acid cation (SAC) exchange resins. dupont.com These resins consist of a cross-linked polystyrene polymer backbone, typically using divinylbenzene (B73037) (DVB) as the cross-linking agent, which is then sulfonated to introduce the sulfonic acid functional groups. dupont.com These materials are widely used in water softening, deionization, and chemical processing. jmccwaterfilters.com

The performance of these resins is defined by several key characteristics. The total capacity represents the total number of exchange sites within the resin, often expressed in equivalents per liter (eq/L). jmccwaterfilters.comdoshionpoly.com The operating capacity is a more practical measure of the resin's useful performance under specific process conditions. dupont.comdoshionpoly.com Other important factors include mechanical and chemical stability, which determine the resin's lifespan, and selectivity, which describes the resin's preference for exchanging one ion over another. doshionpoly.com The degree of cross-linking with DVB is a critical parameter, as it influences the resin's porosity, swelling behavior, and selectivity. dupont.com

| Performance Characteristic | Typical Value/Description | Reference |

|---|---|---|

| Polymer Matrix | Sulfonated Polystyrene crosslinked with Divinylbenzene | dupont.comjmccwaterfilters.com |

| Functional Group | Sulfonic Acid (R-SO₃⁻) | jmccwaterfilters.com |

| Total Volumetric Capacity | ≥ 2.0 eq/L | jmccwaterfilters.com |

| Moisture Retention | 43 - 48 % | jmccwaterfilters.com |

| Maximum Operating Temperature | 120 °C (Na⁺ form) | jmccwaterfilters.com |

| pH Stability Range | 0 - 14 | jmccwaterfilters.com |

Role in Supramolecular Assemblies and Interfaces

The amphiphilic nature of this compound and its corresponding polymer (PSS), a polyelectrolyte, makes them ideal candidates for directing the formation of supramolecular assemblies and for modifying material interfaces. Supramolecular assembly relies on non-covalent interactions, such as electrostatic forces, hydrogen bonding, and hydrophobic interactions, to build ordered structures from molecular components.

PSS can engage in electrostatic self-assembly with positively charged polymers. A prominent example is the formation of hydrogels when aqueous solutions of PSS are mixed with polyaniline (PANI). researchgate.net The electrostatic attraction between the negatively charged sulfonate groups on PSS and the positive charges on the PANI chains drives the self-assembly process, resulting in a hierarchical, porous microstructure composed of nanofibers. researchgate.net These supramolecular hydrogels exhibit enhanced electrochemical properties compared to conventional PANI-PSS colloids, making them suitable for energy storage applications. researchgate.net

At interfaces, PSS is used in layer-by-layer (LbL) assembly techniques to create functional multilayer thin films. This process involves the alternating deposition of positively and negatively charged polyelectrolytes onto a substrate. As a strong, negatively charged polyelectrolyte, PSS can be readily assembled with a variety of polycations to build up films with precisely controlled thickness and functionality. nih.govnih.gov This method is used to modify the surfaces of materials for biomedical applications, such as creating biocompatible coatings on implants or fabricating scaffolds for tissue engineering. nih.govnih.gov The ability to control interfacial properties at the nanoscale is crucial for developing advanced sensors, separation membranes, and bioelectronic devices. nih.gov

Applications in Functional Coatings and Surfaces

Poly(styrene sulfonic acid) plays a crucial role in the formulation of functional coatings, where it imparts properties such as electrical conductivity, hydrophilicity, and improved surface adhesion. Its application ranges from conductive films to surface modification of nanoparticles for advanced coating systems.

One of the prominent applications of PSSA is in the development of conductive coatings. It is a key component in aqueous dispersions of poly(3,4-ethylenedioxythiophene), commonly known as PEDOT:PSS. In this system, the PSS acts as a charge-balancing dopant and a dispersing agent, enabling the formation of transparent, conductive films from an aqueous solution. These coatings are utilized in a variety of electronic applications, including antistatic coatings, organic light-emitting diodes (OLEDs), and organic photovoltaics. Research has also explored the formulation of conductive coatings by combining PSSA with other conductive polymers like polyacetylene or with conductive fillers such as graphite (B72142) nanosheets. google.comresearchgate.net For instance, nanocomposites of PSSA and nanoscale graphite have demonstrated electrical conductivities of up to 1.25 x 10⁻⁴ S·cm⁻¹ at a low filler concentration of 0.2 vol.%. researchgate.net

PSSA is also instrumental in surface modification to enhance the performance of coatings. It can be grafted onto various polymer surfaces, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polycaprolactone (B3415563) (PCL), to improve their biological and physical properties, including enhancing cell adhesion and spreading. Furthermore, PSSA is used to functionalize the surface of nanoparticles. azonano.com This modification helps to create stable dispersions of nanoparticles in aqueous media, preventing agglomeration and ensuring a uniform distribution within a coating matrix. For example, polystyrene (PS) core-shell particles stabilized with a PSS shell exhibit a significantly higher active charge density, which enhances their colloidal stability. azonano.com Silver nanoparticles coated onto poly(styrene-co-sulfonic acid) beads have been developed for applications in surface-enhanced Raman scattering (SERS) tags, demonstrating the versatility of PSSA in creating functional surfaces at the nanoscale. rsc.org

| Coating Formulation | Key Properties | Research Findings |

| Polyacetylene, C1-C4 Alcohol, Polystyrene sulfonic acid , Water, Mineral oil | Electrical Conductivity | A patent describes a conductive coating composition with these components, highlighting the role of PSSA in the formulation. google.com |

| Polystyrene sulfonic acid (PSS) and Nanoscale Graphite (NanoG) | Electrical Conductivity | Nanocomposites achieved an electrical conductivity of 1.25 x 10⁻⁴ S·cm⁻¹ at 0.2 vol.% NanoG concentration. PSS facilitated the dispersion of NanoG. researchgate.net |

| Poly(3,4-ethylenedioxythiophene) and Polystyrene sulfonic acid (PEDOT:PSS) crosslinked with (3-glycidyloxypropyl)trimethoxysilane (GOPS) | Stable Conductive Layer for Bio-applications | Used as a conductive layer for peptide films, demonstrating stability in aqueous environments for bioelectronic applications. pnas.org |

| Poly(sodium 4-styrene sulfonate) (PNaSS) grafted on Polyethylene Terephthalate (PET) and Polycaprolactone (PCL) | Enhanced Protein Adhesion and Cellular Activity | Surface functionalization with PNaSS via ozonation and grafting improves biocompatibility. |

| Silver Nanoparticles on Poly(styrene-co-sulfonic acid) beads | Surface-Enhanced Raman Scattering (SERS) Activity | The hybrid materials, when embedded with a reporter molecule, significantly increased the SERS signal intensity, showing potential for quantitative analysis. rsc.org |

Novel Composite Materials Development

The incorporation of poly(styrene sulfonic acid) into various matrices has led to the development of novel composite materials with enhanced thermal, mechanical, and electrical properties. These composites often leverage the ionic nature of PSSA to create materials with tailored functionalities.

Research into PSSA-based composites has explored a range of filler materials, including conductive polymers, clays, and inorganic nanoparticles. For example, composites of PSSA with polyaniline (PANI) and poly(o-toluidine) (POT) have been synthesized and their thermal stability investigated. Thermogravimetric analysis (TGA) has shown that the thermal stability of these composites is influenced by the composition ratio of the components. google.com Specifically, a 2:1 ratio of PANI or POT to PSSA exhibited better thermal stability compared to 1:1 and 1:2 ratios.

The integration of inorganic fillers into a PSSA matrix has also been a subject of study. Nanocomposites of PSSA with montmorillonite (B579905) (MMT) clay have been prepared, showing improved thermal stability compared to pure PANI-clay nanocomposites. researchgate.net The insertion of both PANI and PSSA into the MMT interlayer was confirmed by X-ray diffraction and Fourier-transform infrared spectroscopy. researchgate.net Similarly, PSSA has been used to create composites with graphite nanosheets, where the PSSA aids in the dispersion of the nanosheets, leading to materials with notable electrical conductivity. researchgate.net

Furthermore, the mechanical properties of materials can be significantly altered by the introduction of sulfonated polystyrene. In a study on poly(styrene-b-isobutylene-b-styrene) block copolymers, sulfonation of the polystyrene blocks led to an increase in tensile strength and a persistence of elastic properties to much higher temperatures compared to the unsulfonated precursors. usm.edu The choice of counterion for the sulfonate groups was also found to influence the properties, with zinc resulting in the strongest ionomers. usm.edu

| Composite Material | Matrix | Filler/Second Component | Key Research Findings on Properties |

| PANI/PSSA Composite | Polyaniline (PANI) | Poly(styrene sulfonic acid) | TGA revealed that a 2:1 composition of PANI to PSSA showed better thermal stability than 1:1 and 1:2 compositions. google.com |

| POT/PSSA Composite | Poly(o-toluidine) (POT) | Poly(styrene sulfonic acid) | Similar to PANI/PSSA, a 2:1 POT to PSSA ratio demonstrated enhanced thermal stability. google.com |

| MMT-PANI-PSSA Nanocomposite | Montmorillonite (MMT) | Polyaniline (PANI), Poly(styrene sulfonic acid) | TGA showed improved thermal stability for the intercalated nanocomposites compared to PANI-clay composites. A PSSA:PANI ratio of 3:2 was found to be thermally stable. researchgate.net |

| PSS/Graphite Nanosheet Composite | Poly(styrene sulfonic acid) | Graphite Nanosheets (NanoG) | PSS facilitated the homogeneous intercalation into the sub-layers of NanoG. The composite reached an electrical conductivity of 1.25 x 10⁻⁴ S·cm⁻¹ at 0.2 vol.% of NanoG. researchgate.net |

| Sulfonated PS-PIB-PS Block Copolymer | Poly(isobutylene) (PIB) | Sulfonated Polystyrene (PS) | Increased tensile strength and persistence of elastic properties to higher temperatures compared to the unsulfonated precursor. Zinc counterions resulted in the strongest ionomers. usm.edu |

| PSS-grafted Carbon Black Nanoparticles | Carbon Black | Poly(styrene sulfonic acid) | Synthesized via surface-initiated atom-transfer radical polymerization, these nanoparticles are designed for use in non-fluorinated hydrocarbon-based polymer electrolyte membranes for fuel cells. nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-phenylethenesulfonic acid. These methods solve the Schrödinger equation for a given molecular system to provide information about its electronic structure and energy. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. researchgate.netnih.gov DFT studies on molecules analogous to this compound, such as substituted styrenes and vinylsulfonic acid derivatives, have been used to determine optimized geometries, electronic properties, and spectroscopic features. nih.govuniv.kiev.ua For instance, DFT calculations at the B3LYP/cc-pVQZ level have been employed to analyze the reactivity of similar compounds. nih.gov Such studies can also predict infrared and UV-Vis spectra, which can be correlated with experimental data. nih.gov The molecular electrostatic potential (MEP) can be mapped to identify electrophilic and nucleophilic sites, offering insights into chemical reactivity. libretexts.org

A theoretical study on anilinium 4-styrenesulfonate, a related compound, utilized DFT with the PBE1PBE functional and a 6-31+G(d,p) basis set to optimize its structure and analyze its reactivity descriptors. nih.gov This approach could similarly be applied to this compound to understand its electronic characteristics.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

| Descriptor | Definition | Typical Application |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Predicts the ease of oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Predicts the ease of reduction. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | Indicates stability and reactivity. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Determines the nature of chemical bonds. |

This table represents typical descriptors that would be calculated for this compound using DFT, based on studies of analogous compounds.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. nih.gov For a molecule like this compound, rotation around the single bonds, particularly the C-C bond connecting the phenyl and vinyl groups and the C-S bond, would lead to different conformers with varying energies.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. acs.orgnih.gov These simulations can provide detailed insights into the behavior of this compound in solution or in the presence of other molecules, such as in a polymer matrix.

MD simulations have been extensively used to study sulfonated polystyrene (sPS), a polymer composed of repeating units structurally related to this compound. researchgate.netnih.govacs.orgacs.orggoogle.com These studies have investigated the nanoscale distribution and mobility of water and other small molecules within the polymer, revealing how the sulfonic acid groups influence the local structure and transport properties. researchgate.netnih.govacs.org For this compound, MD simulations could be used to study its aggregation behavior in solution, its interaction with surfaces, and its role in proton transport in materials like fuel cell membranes. nih.gov The simulations can also elucidate the nature of intermolecular interactions, such as hydrogen bonding between the sulfonic acid group and water molecules. osti.gov

Mechanistic Elucidation via Computational Chemistry

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. osti.gov For reactions involving this compound, such as its polymerization or its role as a catalyst, computational methods can be used to explore potential mechanisms.

For example, DFT calculations have been used to study the mechanism of the Fenton reaction on polystyrene sulfonate, a related polymer. nuph.edu.uamdpi.com These calculations identified the most likely sites for hydroxyl radical attack and provided insights into the subsequent bond-breaking processes. nuph.edu.uamdpi.com Similarly, computational studies on the cycloaddition reactions of substituted styrenes have used DFT to understand the reaction mechanism, activation energies, and regioselectivity. cdnsciencepub.com For this compound, computational studies could be designed to investigate its reactivity in various chemical transformations, providing a detailed, atomistic picture of the reaction pathways.

Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions, guiding experimental efforts and accelerating the discovery of new synthetic methods. researchgate.net For this compound, quantum chemical calculations can be used to predict its reactivity in various reactions.

Ab initio calculations on 4-substituted styrenes have been used to separate and evaluate the field and resonance effects of different substituents on the reactivity of the vinyl group. acs.org These studies provide a theoretical framework for understanding how substituents on the phenyl ring of this compound might influence its reactivity. Quantum-chemical calculations on substituted styrenes have also been used to correlate the charge on the β-carbon atom of the vinyl group with the polar factor 'e' in the Alfrey-Price scheme, which is used to predict copolymerization behavior. univ.kiev.ua Similar calculations for this compound could provide valuable information for its use in polymerization reactions.

Table 2: Predicted Reactivity Parameters for Substituted Styrenes

| Substituent (at para position) | Theoretical Field Parameter (Tf) | Theoretical Resonance Parameter (TR) |

| -NO2 | High | High |

| -CN | High | Moderate |

| -F | Moderate | Low |

| -OCH3 | Low | High (donating) |

This table, based on findings for substituted styrenes acs.org, illustrates how computational parameters can quantify the electronic effects of substituents, which would be applicable to derivatives of this compound.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry plays a crucial role in the in silico design of novel molecules with desired properties, reducing the need for extensive and costly experimental synthesis and testing. By modifying the structure of this compound computationally, it is possible to predict how these changes will affect its properties, such as its acidity, reactivity, or its performance in specific applications.

For instance, computational screening studies have been used to identify promising new transparent conducting oxides by evaluating their electronic structure and defect chemistry. A similar approach could be used to design derivatives of this compound with enhanced catalytic activity or improved properties for use in materials science. For example, by introducing different functional groups onto the phenyl ring, it would be possible to tune the electronic properties of the sulfonic acid group and the vinyl group, potentially leading to improved performance in applications such as proton exchange membranes for fuel cells. nih.gov The design process would involve iterative cycles of computational modeling, property prediction, and refinement of the molecular structure.

Advanced Analytical Methodologies in 2 Phenylethenesulfonic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 2-phenylethenesulfonic acid, providing fundamental insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. mdpi.commiamioh.edu The chemical shift (δ) in an NMR spectrum reveals information about the electronic environment of a nucleus. chemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons and the aromatic protons. For the closely related sodium salt, beta-styrenesulfonic acid sodium salt, the ¹H NMR spectrum provides key diagnostic signals. shodex.com The vinyl protons typically appear as doublets due to coupling with each other, and their chemical shifts are influenced by the electron-withdrawing sulfonate group. The protons on the phenyl ring will resonate in the aromatic region, typically between 7.0 and 8.0 ppm, with splitting patterns determined by their substitution. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov For sodium 4-styrenesulfonate, the carbon atoms of the vinyl group and the phenyl ring show characteristic chemical shifts. unchainedlabs.com The carbon attached to the sulfur atom is significantly deshielded. The broad range of chemical shifts in ¹³C NMR helps to resolve all carbon signals, providing a complete carbon framework of the molecule. nih.gov

Table 8.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Phenylethenesulfonate

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Vinyl H (α to SO₃H) | 6.0 - 6.5 | Doublet | Influenced by the sulfonate group. |

| Vinyl H (β to SO₃H) | 6.5 - 7.0 | Doublet | Coupled to the other vinyl proton. |

| Aromatic H | 7.2 - 7.8 | Multiplet | Exact shifts depend on substitution pattern. |

| Vinyl C (α to SO₃H) | 120 - 130 | - | |

| Vinyl C (β to SO₃H) | 130 - 140 | - | |

| Aromatic C | 125 - 140 | - | Includes quaternary and protonated carbons. |

| Aromatic C (ipso) | >140 | - | Carbon atom attached to the vinyl group. |

Note: These are predicted values based on typical ranges for similar structures. Actual values may vary depending on solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. ias.ac.inresearchgate.net

Infrared (IR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying the sulfonate group (-SO₃H). Strong absorption bands associated with the S=O stretching vibrations are expected in the regions of 1130-1200 cm⁻¹ (asymmetric) and 1030-1080 cm⁻¹ (symmetric). researchgate.netlibretexts.org The presence of the phenyl group is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. nih.gov The C=C stretching of the vinyl group typically appears in the 1620-1680 cm⁻¹ region. xylemanalytics.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. denovix.comscispace.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of both the vinyl group and the aromatic ring are expected to show strong signals in the Raman spectrum. caltech.eduresearchgate.net The symmetric vibrations of the sulfonate group are also Raman active. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Table 8.2: Characteristic IR Absorption Bands for Sodium Styrenesulfonate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3450 | Broad | O-H stretch (from absorbed water or H-bonding) | researchgate.net |

| ~3080 | Medium | Aromatic C-H stretch | nih.gov |

| ~1630 | Medium | C=C stretch (vinyl) | xylemanalytics.com |

| 1450-1600 | Medium-Weak | C=C stretch (aromatic ring) | nih.gov |

| ~1176 | Strong | Asymmetric S=O stretch (sulfonate) | researchgate.net |

| ~1129 | Strong | Asymmetric S=O stretch (sulfonate) | researchgate.net |

| ~1035 | Strong | Symmetric S=O stretch (sulfonate) | researchgate.net |

| ~1008 | Strong | In-plane bending of ring C-H | ias.ac.in |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. mdpi.com For this compound, XPS analysis would provide quantitative information about the carbon, oxygen, and sulfur atoms. High-resolution scans of the C 1s, O 1s, and S 2p regions would reveal the chemical bonding states.

C 1s: The high-resolution C 1s spectrum is expected to be deconvoluted into components representing C-C/C-H bonds from the phenyl ring and vinyl backbone (~284.8 eV), and potentially C-S or C-O bonds at higher binding energies.

O 1s: The O 1s spectrum would show peaks corresponding to the oxygen atoms in the sulfonate group (O=S and O-S).

S 2p: The S 2p spectrum is characteristic of the oxidation state of sulfur. For a sulfonate group, a peak at a binding energy of approximately 168-169 eV is expected, corresponding to sulfur in the +6 oxidation state.

XPS is particularly valuable for studying thin films or modifications of surfaces with this compound or its polymer. mdpi.comias.ac.in

Table 8.3: Expected XPS Binding Energies for Polystyrene Sulfonate

| Element (Orbital) | Binding Energy (eV) | Chemical State | Reference |

| C 1s | ~284.8 | C-C, C-H (Aromatic/Aliphatic) | |

| C 1s | ~286.0 | C-S / C-O | |

| S 2p | ~168.5 | R-SO₃⁻ | mdpi.com |

| O 1s | ~532.0 | R-SO₃⁻ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is often a suitable method, where a non-polar stationary phase is used with a polar mobile phase. The retention time of this compound can be controlled by adjusting the pH and the organic modifier content of the mobile phase. Due to the ionic nature of the sulfonic acid group, ion-pair chromatography or using a buffer to control the ionization state can lead to improved peak shape and separation. Purity is assessed by the presence of a single, sharp peak, and impurities would appear as separate peaks with different retention times. researchgate.net For the polymeric form, poly(styrene sulfonate), size-exclusion chromatography (SEC) is used to determine the molecular weight distribution. rsc.org

Gas Chromatography (GC): GC is typically used for volatile and thermally stable compounds. Direct analysis of the highly polar and non-volatile this compound by GC is challenging. However, it can be used to quantify volatile impurities, such as residual styrene (B11656), in samples of its corresponding polymer. For GC analysis of the acid itself, derivatization to a more volatile ester form might be necessary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide clues to its structure. Likely fragmentation pathways include:

Loss of the sulfonate group: Cleavage of the C-S bond could lead to the loss of SO₃ (80 Da) or •SO₃H (81 Da).

Alpha-cleavage: Fragmentation at the bond adjacent to the phenyl ring. nih.gov

Fragmentation of the phenyl ring: Characteristic losses for aromatic compounds.

Soft ionization techniques like electrospray ionization (ESI) would be suitable for observing the molecular ion with minimal fragmentation, while hard ionization techniques like electron impact (EI) would induce more extensive fragmentation, providing detailed structural information. sigmaaldrich.com

Table 8.4: Predicted Key Fragments in the Mass Spectrum of this compound (MW: 184.21 g/mol)

| m/z Value | Possible Fragment Identity | Notes |

| 184 | [C₈H₈O₃S]⁺ | Molecular Ion (M⁺) |

| 104 | [C₈H₈]⁺ | Loss of SO₃ |

| 103 | [C₈H₇]⁺ | Loss of •SO₃H |

| 77 | [C₆H₅]⁺ | Phenyl cation, loss of the ethenesulfonyl group |

Advanced Microscopy Techniques for Material Morphology (e.g., SEM, AFM)

The morphological characterization of materials incorporating this compound is crucial for understanding their structure-property relationships. Advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution imaging and quantitative data on surface topography and structure at the micro and nanoscale. These methodologies are instrumental in visualizing the impact of this compound on the morphology of thin films, coatings, and composite materials.

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate images of a sample's surface. It provides detailed information about surface topography, composition, and the dispersion of components in a composite material. In research involving this compound, SEM is employed to observe changes in film quality and structure. For instance, in the development of high-performance tin halide perovskite photovoltaics, this compound was a component of a tailored supramolecular interlayer designed to improve device efficiency and stability. acs.orgacs.org SEM analysis revealed that the incorporation of this interlayer resulted in a perovskite film that was more uniform and denser compared to films on a pristine substrate. acs.org A significant reduction in pinholes was observed, which is critical for the performance of photovoltaic devices. acs.org Cross-sectional SEM images can further elucidate the layered structure of such devices, confirming the integrity and thickness of the various deposited layers. acs.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional surface topography. It works by scanning a sharp tip at the end of a flexible cantilever across the sample surface. AFM is particularly valuable for quantifying surface roughness and observing nanoscale features. In the context of this compound research, AFM has been used to quantify the surface roughness of perovskite films grown on a modified substrate containing the compound. acs.org The analysis showed that the modified surface led to a smoother perovskite film, which is beneficial for creating an excellent interface with adjacent layers in a device, thereby facilitating more effective charge transport. acs.org The quantitative data derived from AFM, such as the root-mean-square (RMS) roughness, provides a precise measure of the surface's texture.

The complementary nature of SEM and AFM offers a more comprehensive understanding of material morphology than either technique alone. researchgate.net While SEM provides a broader view of the surface with a large depth of field, AFM delivers more precise three-dimensional data at the nanometer scale. researchgate.netmdpi.com

Detailed Research Findings

A notable application of these techniques is found in the study of perovskite solar cells, where an interlayer containing this compound was used to modify a PEDOT:PSS substrate.

SEM Analysis:

Film Quality: SEM images demonstrated that the perovskite film deposited on the modified substrate was of a higher quality, exhibiting a more uniform and denser morphology. acs.org

Defect Reduction: The presence of the this compound-containing interlayer was shown to significantly reduce the number of pinholes in the perovskite film. acs.org

AFM Analysis: